molecular formula C10H17BrN4O B13548286 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

Cat. No.: B13548286
M. Wt: 289.17 g/mol
InChI Key: RDVZNUUPLMJXNF-UHFFFAOYSA-N
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Description

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane.

    Amidation: The brominated pyrazole is then reacted with 2-methyl-2-(methylamino)pentanoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the pyrazole ring or the amide group.

    Coupling Reactions: The brominated pyrazole can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives of the pyrazole ring or the amide group.

    Reduction: Reduced forms of the pyrazole ring or the amide group.

Scientific Research Applications

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving the pyrazole ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The bromine atom and the pyrazole ring are key structural features that facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler compound with just the brominated pyrazole ring.

    4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Another brominated pyrazole derivative with different functional groups.

    4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: A brominated pyrazole with an aldehyde group.

Uniqueness

4-(4-Bromo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide is unique due to its combination of the brominated pyrazole ring and the 2-methyl-2-(methylamino)pentanamide moiety. This structure provides specific chemical properties and potential biological activities that are distinct from simpler or differently substituted pyrazole derivatives.

Properties

Molecular Formula

C10H17BrN4O

Molecular Weight

289.17 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)-2-methyl-2-(methylamino)pentanamide

InChI

InChI=1S/C10H17BrN4O/c1-7(15-6-8(11)5-14-15)4-10(2,13-3)9(12)16/h5-7,13H,4H2,1-3H3,(H2,12,16)

InChI Key

RDVZNUUPLMJXNF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)N)NC)N1C=C(C=N1)Br

Origin of Product

United States

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